N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen in its structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
Methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . In the first case, most of the methods, which are the same for all types of diazoazoles, involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to 1,2,3-triazine,1,2,4-triazine and 1,3,5-triazine .Chemical Reactions Analysis
The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . In the first case, most of the methods, which are the same for all types of diazoazoles, involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of new classes of heterocyclic compounds, such as cyclic dipeptidyl ureas and aminopyrazoles, derived from related structural frameworks. These compounds exhibit a range of biological activities and hold potential for the development of new pharmaceuticals. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of pseudopeptidic [1,2,4]triazines, showcases the utility of related structures in generating novel compounds with potential therapeutic applications (Sañudo et al., 2006).
Antiviral and Antimicrobial Activities
Studies on benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiviral activities, particularly against avian influenza virus (Hebishy et al., 2020). This highlights the potential of compounds within similar chemical spaces for antiviral drug development.
Anti-Inflammatory and Analgesic Agents
Research into benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone has revealed their potential as anti-inflammatory and analgesic agents. These compounds have been tested as cyclooxygenase inhibitors and shown significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Catalytic and Material Applications
The synthesis and characterization of dendrimeric melamine-cored complexes capped with metal ions have been explored for their magnetic behaviors, suggesting applications in catalysis and materials science (Uysal & Koc, 2010).
Future Directions
The development and targeted synthesis of azolo [1,2,4]triazines remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
Properties
IUPAC Name |
N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-2-28-16-10-8-15(9-11-16)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHTCZKISLBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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